![molecular formula C16H12N2O2S2 B5537852 1-(4-methylphenyl)-5-(2-thienylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5537852.png)
1-(4-methylphenyl)-5-(2-thienylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to this molecule often involves multi-step processes starting from basic thiophene and pyrimidinedione precursors. For example, a study described a two-step synthesis of the thieno[2,3-d]pyrimidinedione core from a mercaptouracil derivative, showcasing the versatility of these cores in pharmaceutical development (O'Rourke et al., 2018). Another approach for synthesizing dihydro-2-thioxo-4,6(1H,5H)-pyrimidinediones involves condensation reactions with various aldehydes to create a library of compounds with potential biological activities (Asiri & Khan, 2010).
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their biological activity and physicochemical properties. X-ray crystallography and spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and mass spectrometry, are commonly used to confirm the structure of synthesized compounds, providing insights into their stability and reactivity (Asiri & Khan, 2010).
Chemical Reactions and Properties
Compounds with the thieno[2,3-d]pyrimidinedione core participate in a variety of chemical reactions, including functionalization and coupling reactions, to produce derivatives with desired chemical properties. These reactions often involve bromination, Suzuki-Miyaura reactions, and other strategies to introduce functional groups that modulate the compounds' chemical behavior (O'Rourke et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are directly influenced by the molecular structure. The introduction of substituents can significantly affect these properties, making them critical for the compounds' application in drug development and material science.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, pH stability, and redox characteristics, are pivotal for understanding the utility of these compounds. Studies on derivatives of thieno[2,3-d]pyrimidinediones have shown considerable activity against microorganisms, suggesting their potential as pharmaceutical agents (Nigam et al., 1981).
Scientific Research Applications
Synthesis and Functionalization
The thieno[2,3-d]pyrimidinedione core is integral to various pharmaceutically active compounds. A study by O'Rourke et al. (2018) on the functionalization of this core has shown that it is possible to prepare highly substituted 5-carboxamide-6-aryl analogues through a scalable synthesis, offering late-stage functionalization opportunities for the development of novel pharmacologically active molecules. The physicochemical properties of these compounds have been explored, providing insights into their potential bioavailability and applicability in drug design and development (O'Rourke et al., 2018).
Biological Activities
El-Gazzar et al. (2006) synthesized thieno[2,3-d]pyrimidine derivatives fused with a thiazolo ring, revealing high biological activities such as inhibitors of adenosine kinase, platelet aggregation, antileukemia, and anticancer activities. This study highlights the potential of thieno[2,3-d]pyrimidine derivatives in therapeutic applications, especially in oncology and cardiovascular diseases (El-Gazzar et al., 2006).
Nonlinear Optical Properties
Hussain et al. (2020) explored the electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, demonstrating their promising applications in nonlinear optics (NLO) and optoelectronic fields. The study provided a detailed comparison between DFT/TDDFT calculations and experimental data, confirming the considerable NLO character of these molecules, which could be harnessed for high-tech applications in optoelectronics (Hussain et al., 2020).
properties
IUPAC Name |
(5E)-1-(4-methylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S2/c1-10-4-6-11(7-5-10)18-15(20)13(14(19)17-16(18)21)9-12-3-2-8-22-12/h2-9H,1H3,(H,17,19,21)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEHQERHERVKSZ-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CS3)/C(=O)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-(4-methylphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.